

physicochemical properties of (+)-Cinchonaminone

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Compound of Interest

Compound Name: (+)-Cinchonaminone

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An In-depth Technical Guide on the Physicochemical Properties of **(+)-Cinchonaminone**

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Cinchonaminone is an indole alkaloid originally isolated from Cinchonae Cortex (Cinchona succirubra)[1]. Structurally, it features an indole ring coupled with a cis-3,4-disubstituted piperidine ring[2][3]. This compound has garnered interest primarily for its biological activity as a monoamine oxidase (MAO) inhibitor[1][4]. Specifically, studies have demonstrated its selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease[2][3].

Despite its therapeutic potential, a comprehensive public dataset of its physicochemical properties is not readily available. Many standard parameters such as melting point and aqueous solubility are frequently listed as "no data available" in supplier safety data sheets[5]. This guide synthesizes the available quantitative data, outlines its primary mechanism of action, and provides detailed standard experimental protocols relevant for the characterization of this and similar alkaloid compounds.

Core Physicochemical Properties

The known and calculated physicochemical data for **(+)-Cinchonaminone** are summarized in the table below. It is critical to note the absence of experimentally determined values for

several key properties in the reviewed literature.

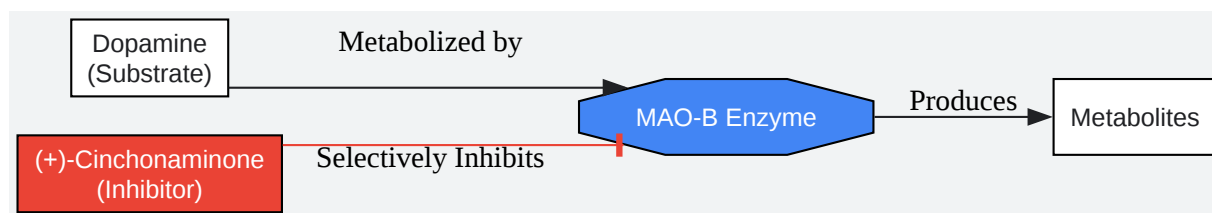
Property	Value / Description	Citation(s)
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₂	[6]
Molecular Weight	312.41 g/mol	[6]
Appearance	Solid at room temperature	[5][6]
Optical Rotation	[α] ²² D = +10.0° [α] ²⁴ D = +10.3°	[2][3]
LogP (Calculated)	2.4	[6]
Hydrogen Bond Donors	3	[6]
Hydrogen Bond Acceptors	3	[6]
Melting Point	Data not available in cited literature	[5]
Boiling Point	Data not available in cited literature	[5]
Water Solubility	Data not available in cited literature; expected to be low. May be soluble in DMSO, Ethanol, or DMF[6].	[5][6]
pKa	Data not available in cited literature	

Biological Activity: Selective MAO-B Inhibition

Monoamine oxidases (MAO) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters[2][3]. There are two primary subtypes: MAO-A and MAO-B. MAO-A inhibitors are typically used in the treatment of depression, while MAO-B inhibitors are employed to treat Parkinson's disease and other neurological conditions[2][3].

(+)-Cinchonaminone has been shown to be a selective inhibitor of human MAO-B (hMAO-B), with almost no inhibitory activity against hMAO-A[2][3]. By inhibiting MAO-B, **(+)-**

Cinchonaminone prevents the breakdown of key monoamines like dopamine, thereby increasing their available concentration in the central nervous system.



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Mechanism of Monoamine Oxidase B (MAO-B) Inhibition.

Representative Experimental Protocols

While specific experimental determinations for **(+)-Cinchonaminone**'s properties are not widely published, the following sections detail standard methodologies used for alkaloids and similar organic compounds. These protocols provide a framework for the empirical characterization of the substance.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a key indicator of its purity^[7]. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range^{[7][8]}.

Methodology:

- **Sample Preparation:** A small quantity of the dry, solid **(+)-Cinchonaminone** is finely powdered^{[9][10]}.
- **Capillary Loading:** The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is tapped gently or dropped through a larger glass tube to compact the sample into the sealed end, aiming for a sample height of 1-2 mm^{[8][9]}.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) and attached to a thermometer, ensuring the sample is aligned with the

thermometer bulb[10][11].

- Heating and Observation: The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute[7][11].
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range[7]. For accuracy, the determination should be repeated with a fresh sample[8][11].

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most common technique for determining equilibrium solubility[12].

Methodology:

- Preparation: An excess amount of solid **(+)-Cinchonaminone** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask[12].
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant-temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms that the solution is saturated[12].
- Sample Separation: Once equilibrium is achieved, agitation is stopped, and the undissolved solid is separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step[12].
- Analysis: The concentration of **(+)-Cinchonaminone** in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

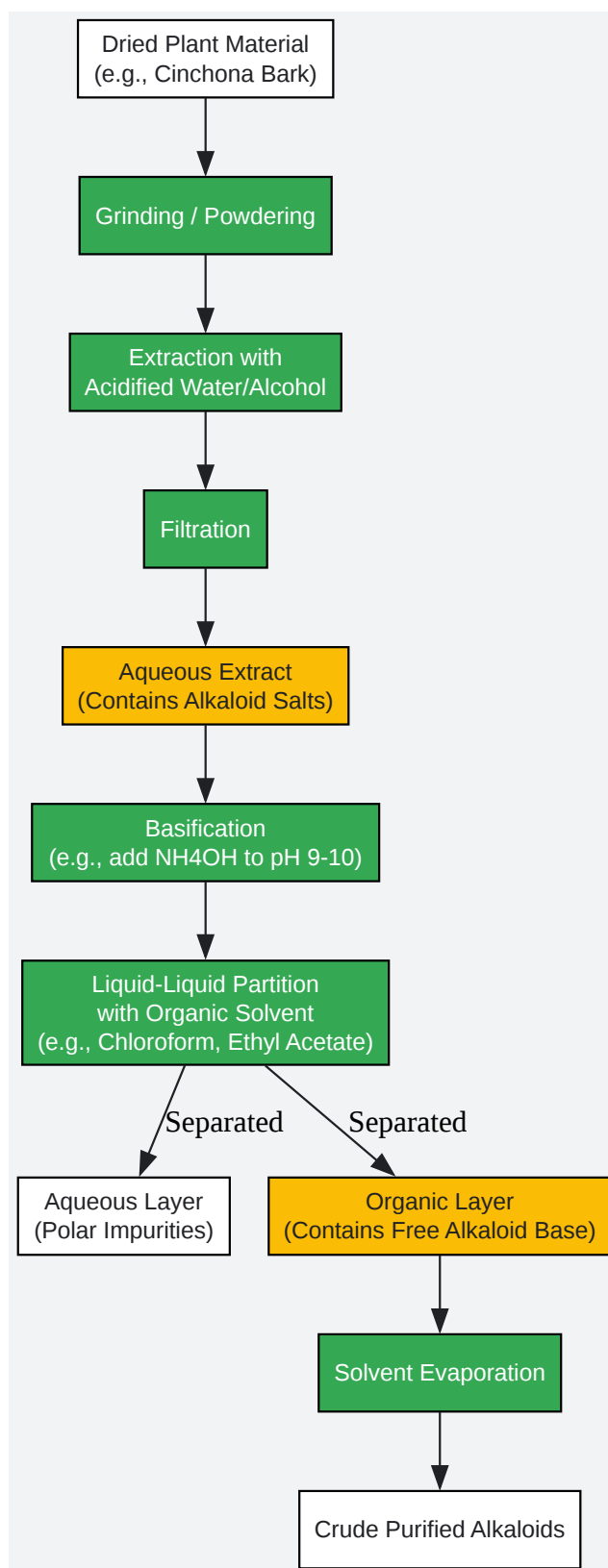
As a nitrogen-containing alkaloid, **(+)-Cinchonaminone** is basic. Potentiometric titration is a reliable method for determining the pKa of its conjugate acid[13].

Methodology:

- Apparatus Calibration: A potentiometer (pH meter) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[13].
- Solution Preparation: A precise quantity of **(+)-Cinchonaminone** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). An inert salt like KCl (0.15 M) is added to maintain constant ionic strength[13].
- Titration: The solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. The solution is titrated by the gradual addition of a standardized strong acid (e.g., 0.1 M HCl)[13].
- Data Collection: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to stabilize before each reading[13].
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the alkaloid is protonated[14].

General Alkaloid Extraction and Isolation Workflow

The extraction of alkaloids like **(+)-Cinchonaminone** from plant matrices relies on their basicity and differential solubility in acidic and basic media[15]. The following workflow illustrates the general principle of acid-base extraction.



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General Acid-Base Extraction Workflow for Alkaloids.

Summary and Conclusion

(+)-Cinchonaminone is a promising natural product with demonstrated selective inhibitory activity against MAO-B. While its core molecular formula and weight are established, there remains a significant gap in the public domain regarding experimentally verified physicochemical properties such as melting point, solubility, and pKa. The standard protocols detailed in this guide provide a robust framework for researchers to undertake the systematic characterization of this molecule. Such data is essential for advancing its study in medicinal chemistry, pharmacology, and drug development, particularly for formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

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